molecular formula C8H8O4 B040006 5-(1,3-Dioxolan-2-yl)-2-furaldehyde CAS No. 117953-13-6

5-(1,3-Dioxolan-2-yl)-2-furaldehyde

Cat. No.: B040006
CAS No.: 117953-13-6
M. Wt: 168.15 g/mol
InChI Key: XTPZCGOSUHCSQZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-furaldehyde is an organic compound that features a furan ring substituted with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furaldehyde typically involves the acetalization of 2-furaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-2-furaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    1,3-Dioxolane: A related compound with similar reactivity but lacking the furan ring.

    2-Furaldehyde: The parent compound without the dioxolane moiety.

    5-(1,3-Dioxolan-2-yl)-2-furancarboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPZCGOSUHCSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562219
Record name 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117953-13-6
Record name 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Reactant of Route 2
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5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Reactant of Route 3
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5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Reactant of Route 4
5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Reactant of Route 5
Reactant of Route 5
5-(1,3-Dioxolan-2-yl)-2-furaldehyde
Reactant of Route 6
5-(1,3-Dioxolan-2-yl)-2-furaldehyde

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